molecular formula C9H4Cl2FN B11889720 2,3-Dichloro-6-fluoroquinoline

2,3-Dichloro-6-fluoroquinoline

Cat. No.: B11889720
M. Wt: 216.04 g/mol
InChI Key: XFRFVUVAWXIUDB-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-fluoroquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to the quinoline ring. The incorporation of halogen atoms into the quinoline structure often enhances its biological activity and chemical properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-6-fluoroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-dichloroaniline with fluorinated reagents under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, fluorination, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-6-fluoroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the halogen atoms .

Scientific Research Applications

2,3-Dichloro-6-fluoroquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-fluoroquinoline involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with DNA replication processes. The presence of halogen atoms enhances its ability to penetrate cell membranes and bind to target molecules, thereby exerting its effects .

Comparison with Similar Compounds

  • 2,4-Dichloro-6-fluoroquinoline
  • 3,4-Dichloro-6-fluoroquinoline
  • 3-Bromo-4-chloro-6-fluoroquinoline
  • 6-Fluoroquinoline-3-carboxylic acid

Comparison: 2,3-Dichloro-6-fluoroquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C9H4Cl2FN

Molecular Weight

216.04 g/mol

IUPAC Name

2,3-dichloro-6-fluoroquinoline

InChI

InChI=1S/C9H4Cl2FN/c10-7-4-5-3-6(12)1-2-8(5)13-9(7)11/h1-4H

InChI Key

XFRFVUVAWXIUDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1F)Cl)Cl

Origin of Product

United States

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